molecular formula C12H13NO B13174381 3-Benzyl-3-ethyloxirane-2-carbonitrile

3-Benzyl-3-ethyloxirane-2-carbonitrile

Cat. No.: B13174381
M. Wt: 187.24 g/mol
InChI Key: VEUWIQCKCRLMTE-UHFFFAOYSA-N
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Description

3-Benzyl-3-ethyloxirane-2-carbonitrile is an organic compound with the molecular formula C₁₂H₁₃NO and a molecular weight of 187.24 g/mol . This compound is characterized by the presence of an oxirane ring, a benzyl group, and a nitrile group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3-ethyloxirane-2-carbonitrile typically involves the reaction of benzyl bromide with ethyl oxirane in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for higher yields and better control over reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-ethyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzyl-3-ethyloxirane-2-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyl-3-ethyloxirane-2-carbonitrile involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-3-methyloxirane-2-carbonitrile
  • 3-Benzyl-3-propyloxirane-2-carbonitrile
  • 3-Benzyl-3-butyloxirane-2-carbonitrile

Uniqueness

3-Benzyl-3-ethyloxirane-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both the benzyl and ethyl groups, along with the oxirane and nitrile functionalities, makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

3-benzyl-3-ethyloxirane-2-carbonitrile

InChI

InChI=1S/C12H13NO/c1-2-12(11(9-13)14-12)8-10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3

InChI Key

VEUWIQCKCRLMTE-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)C#N)CC2=CC=CC=C2

Origin of Product

United States

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